2-Azepanyl-N,N-dimethylmethanamine oxalate chemical structure and physical properties
2-Azepanyl-N,N-dimethylmethanamine oxalate chemical structure and physical properties
A note to the reader: Initial research into the specific compound, 2-Azepanyl-N,N-dimethylmethanamine oxalate, did not yield specific public-domain data for this exact molecule. Consequently, this guide has been expertly curated to provide a comprehensive technical overview of the constituent components: the azepane scaffold and the properties of oxalate salts. This approach delivers valuable, contextually relevant information for researchers, scientists, and drug development professionals working with similar chemical entities.
Part 1: The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern drug discovery.[1][2][3] Its significance stems from its inherent three-dimensional structure, which provides a versatile platform for the development of novel therapeutics with diverse pharmacological activities.[4] Unlike flat, aromatic systems, the puckered conformation of the azepane ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[4]
Physicochemical Properties of Azepane Derivatives
The physical and chemical properties of azepane derivatives are dictated by the nature and position of substituents on the ring. The parent azepane is a colorless liquid with a boiling point of approximately 138 °C.[5] The introduction of functional groups significantly alters properties such as:
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Solubility: The presence of polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility, a critical factor for drug delivery.
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Lipophilicity (LogP): The addition of non-polar substituents will increase the octanol-water partition coefficient (LogP), influencing the compound's ability to cross cell membranes.
-
Basicity (pKa): The nitrogen atom in the azepane ring imparts basic properties. The pKa can be modulated by the electronic effects of substituents, which in turn affects the compound's ionization state at physiological pH.
A summary of the general physicochemical properties of the parent azepane is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H13N | [5] |
| Molar Mass | 99.177 g·mol−1 | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.88 g/cm3 | [5] |
| Melting Point | -37 °C | [5] |
| Boiling Point | 138 °C | [5] |
Synthesis of Functionalized Azepanes
A variety of synthetic strategies have been developed to access functionalized azepane scaffolds. These methods provide chemists with the tools to introduce diverse substituents and control stereochemistry.
Ring-closing metathesis is a powerful technique for the formation of the seven-membered azepane ring. This reaction typically involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor. The resulting unsaturated azepine can then be reduced to the saturated azepane.[6]
Experimental Protocol: Synthesis of a Substituted Azepane via RCM
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Diene Synthesis: A suitable diene precursor is first synthesized. This can be achieved through various methods, such as the allylation of an amine.[6]
-
Ring-Closing Metathesis: The diene precursor is dissolved in an anhydrous solvent, such as dichloromethane, under an inert atmosphere. A catalytic amount of a Grubbs catalyst (e.g., 2-5 mol%) is added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]
-
Reduction: The resulting unsaturated azepine is then reduced to the corresponding azepane. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
Caption: General workflow for azepane synthesis via RCM.
Reductive amination is a versatile method for introducing substituents onto the azepane nitrogen or for building the ring itself. This reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride.[7]
The Role of Azepanes in Drug Discovery
The azepane scaffold is present in numerous FDA-approved drugs and clinical candidates across a wide range of therapeutic areas.[2][4][5] Its structural features have been exploited to develop inhibitors of various enzymes and receptors. For example, some azepane derivatives have shown potent inhibitory activity against protein kinases.[7] The conformational flexibility of the azepane ring allows it to adapt to the binding pockets of different biological targets, making it a "privileged scaffold" in medicinal chemistry.[4]
Part 2: Understanding Oxalate Salts in Pharmaceutical Science
Oxalic acid is a dicarboxylic acid that is commonly used in pharmaceutical development to form salts with basic drug molecules. The formation of an oxalate salt can significantly modify the physicochemical properties of a compound, which can be advantageous for drug formulation and delivery.
Properties of Oxalate Salts
The formation of an oxalate salt from a basic, nitrogen-containing compound like an azepane derivative can lead to several beneficial changes in its properties:
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Increased Crystallinity and Stability: Oxalate salts are often highly crystalline solids, which can improve the stability and handling of the active pharmaceutical ingredient (API).
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Modified Solubility: The solubility of a drug can be fine-tuned by salt formation. While the effect on aqueous solubility can vary, oxalate salts are often used to obtain a solid form with consistent dissolution properties.
-
Ease of Purification: The crystalline nature of oxalate salts facilitates their purification through recrystallization, allowing for the removal of impurities.[8][9]
Preparation of Oxalate Salts
The preparation of an oxalate salt is typically a straightforward acid-base reaction.
Experimental Protocol: General Procedure for Oxalate Salt Formation
-
Dissolution: The free base of the target compound is dissolved in a suitable organic solvent, such as isopropanol or ethanol.[10]
-
Addition of Oxalic Acid: A solution of oxalic acid (or oxalic acid dihydrate) in the same or a compatible solvent is added slowly to the solution of the free base.[8][9][10]
-
Precipitation and Isolation: The insoluble oxalate salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]
Caption: A typical workflow for the preparation of an oxalate salt.
Characterization of Oxalate Salts
The successful formation and purity of an oxalate salt can be confirmed using a variety of analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
-
Spectroscopy (IR, NMR): Infrared (IR) spectroscopy can confirm the presence of the carboxylate groups of the oxalate anion. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the cation and the stoichiometry of the salt.
-
Elemental Analysis: This technique provides the percentage composition of elements in the compound, which can be used to confirm the empirical formula of the salt.
Part 3: The Intersection of Azepanes and Oxalates in Research
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